

# Atropine-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment

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## Compound of Interest

Compound Name: Atropine-d5

Cat. No.: B10820407

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This technical guide provides an in-depth overview of the critical quality attributes of **Atropine-d5**, a deuterated internal standard essential for the accurate quantification of atropine in various biological matrices. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the typical specifications found on a Certificate of Analysis (CoA) and details the analytical methodologies employed for its purity assessment.

## Atropine-d5: Chemical Identity and Specifications

**Atropine-d5** is a stable isotope-labeled form of atropine, where five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

A typical Certificate of Analysis for **Atropine-d5** will include the following information, summarized in Table 1.

Parameter	Specification
Chemical Name	(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-(phenyl-d5)propanoate[1]
Synonyms	DL-Hyoscyamine-d5, Tropine tropate-d5[2][3][4]
CAS Number	2124269-77-6[1][2][3][4]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> D <sub>5</sub> NO <sub>3</sub> [1][3][4]
Molecular Weight	294.4 g/mol [1][2][3][4]
Appearance	White to off-white solid[5]
Storage	-20°C[1][2][6]

## Purity Assessment: Methods and Data

The purity of **Atropine-d5** is a critical parameter to ensure the accuracy and reliability of quantitative analytical methods. Purity is typically assessed using a combination of chromatographic and spectroscopic techniques.

## Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the chemical purity of **Atropine-d5**, separating it from any non-labeled atropine and other related impurities.

Table 2: Typical Chromatographic Purity Data for **Atropine-d5**

Parameter	Specification
Purity (HPLC)	>95%[1][7]
Isotopic Purity (Deuterium Incorporation)	≥99% deuterated forms (d <sub>1</sub> -d <sub>5</sub> )[3][6]
Residual Unlabeled Atropine (d <sub>0</sub> )	≤1%[6]

## Potential Impurities

During the synthesis and storage of **Atropine-d5**, several related substances and degradation products can arise. A comprehensive purity assessment should include the identification and quantification of these potential impurities.

Table 3: Common Impurities and Degradation Products of Atropine

Impurity Name	Origin
Atropic Acid	Degradation product[1][7]
Apoatropine	Degradation product[8]
Atropine-N-oxide	Impurity/Degradation product[1][7]
Tropine	Degradation product (hydrolysis)[8]
Tropic Acid	Degradation product (hydrolysis)[8]

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of **Atropine-d5** purity. The following sections provide representative experimental protocols for the key analytical techniques.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify **Atropine-d5** from its potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is often employed. For example, a gradient starting with a higher aqueous phase composition and increasing the organic phase over time.[8]

- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV detection at a wavelength of 210 nm.
- Sample Preparation: A stock solution of **Atropine-d5** is prepared by dissolving it in a suitable solvent such as methanol or a mixture of water and methanol.[2][6] This stock solution is then diluted to an appropriate concentration for injection.
- Quantification: The purity is determined by calculating the area percentage of the **Atropine-d5** peak relative to the total area of all observed peaks.

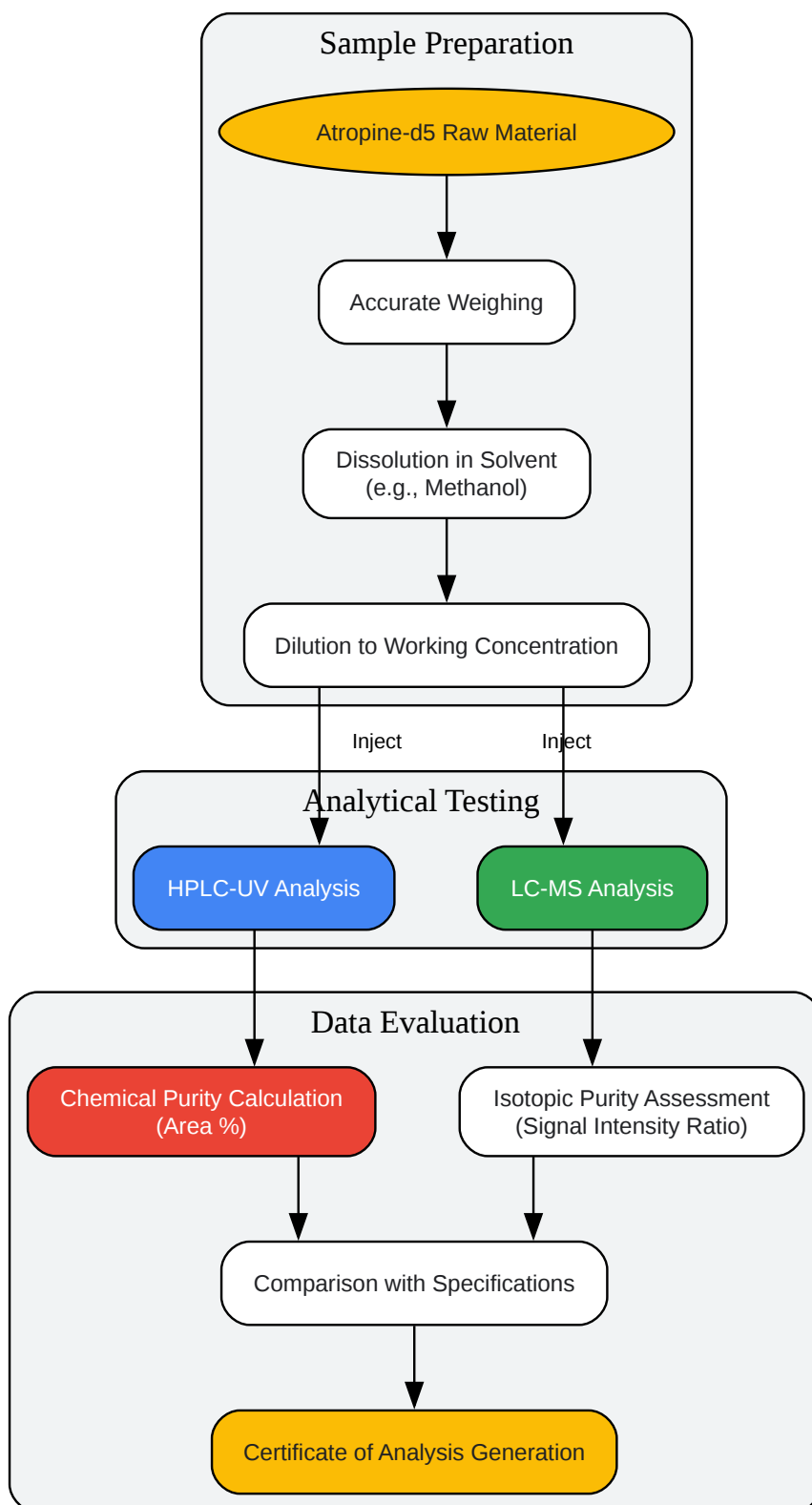
## Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is used to confirm the identity of **Atropine-d5** and to determine its isotopic purity, specifically the level of deuterium incorporation.

- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
- Chromatography: Similar chromatographic conditions as the HPLC method can be used to separate the analyte from any potential interferences.
- Mass Spectrometry:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor the mass-to-charge ratio ( $m/z$ ) of **Atropine-d5** and unlabeled atropine.
- Sample Preparation: The sample is prepared in the same manner as for the HPLC analysis.
- Data Analysis: The isotopic purity is determined by comparing the signal intensity of the deuterated molecule (**Atropine-d5**) to that of the non-deuterated molecule (Atropine).

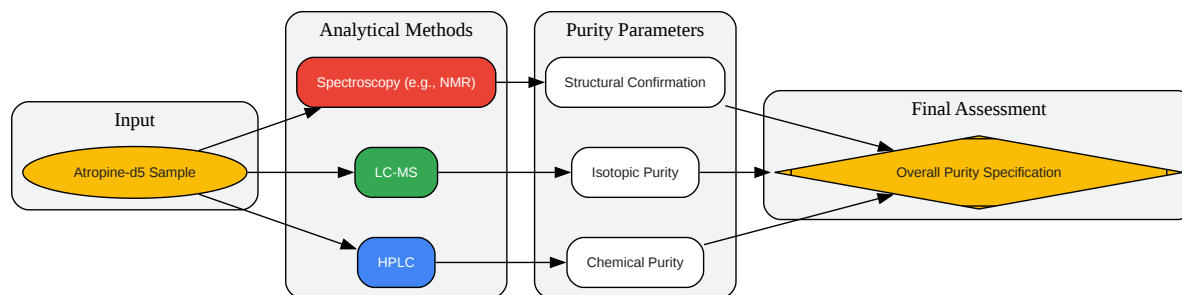
## Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the quality assessment of **Atropine-d5**, the following diagrams are provided.



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Caption: Workflow for the Purity Assessment of **Atropine-d5**.



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